molecular formula C16H16N4O3S B2554309 (3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone CAS No. 1421491-13-5

(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone

Cat. No.: B2554309
CAS No.: 1421491-13-5
M. Wt: 344.39
InChI Key: IFLKQLAPYLBWGI-UHFFFAOYSA-N
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Description

The compound (3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone features a unique hybrid structure combining a 4-methoxybenzo[d]thiazole core, an azetidine ring, and a 1-methylpyrazole moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to conformational rigidity, while the pyrazole group may participate in hydrogen bonding or π-π interactions.

Properties

IUPAC Name

[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-19-7-6-11(18-19)15(21)20-8-10(9-20)23-16-17-14-12(22-2)4-3-5-13(14)24-16/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLKQLAPYLBWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is a synthetic organic molecule that exhibits a complex structure, featuring an azetidine ring and various functional groups that suggest potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 313.38 g/mol. The presence of the methoxy group and thiazole moieties indicates a potential for diverse biological interactions, particularly in medicinal chemistry applications.

The biological activity of the compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. The azetidine ring may enhance binding affinity due to its structural rigidity, while the thiazole moiety is known for its role in various pharmacological activities. Predictive models like PASS (Prediction of Activity Spectra for Substances) can provide insights into expected biological activities based on structural characteristics.

Cytotoxicity Studies

Research involving similar compounds has shown promising results in terms of cytotoxicity against various cancer cell lines. For instance, studies on related thiazole derivatives have indicated moderate to significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most effective compounds exhibited IC50 values ranging from 1.06 μM to 2.73 μM .

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through studies assessing its activity against c-Met kinase, a target implicated in cancer progression. Compounds structurally similar to the target compound have demonstrated IC50 values as low as 0.09 μM against c-Met kinase, indicating strong inhibitory potential .

Case Studies

Several studies have focused on the synthesis and evaluation of related thiazole-based compounds:

  • Synthesis and Evaluation : A study synthesized novel triazolo-pyridazine derivatives and evaluated their biological activity against c-Met kinase and cancer cell lines, revealing that structural modifications significantly influenced cytotoxicity and enzyme inhibition .
  • Structure-Activity Relationship (SAR) : The SAR studies highlighted that specific substituents on the thiazole ring could enhance cytotoxic efficacy, suggesting that similar strategies could be applied to optimize the target compound's biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole and Pyrazole Moieties

Compound 8b : (1-(4-Methoxybenzyl)-1H-indol-3-yl)(thiazol-2-yl)methanone
  • Structural Similarities : Shares the 4-methoxybenzyl group and a thiazole ring.
  • Key Differences : Replaces the azetidine-oxygen linkage with an indole-thiazole system.
  • Synthesis : Achieved 75% yield via room-temperature reactions, comparable to the target compound’s likely synthetic efficiency .
Compound from : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
  • Structural Similarities : Contains a 4-methoxyphenyl group and benzothiazole core.
  • Key Differences: Uses a dihydropyrazoline ring instead of azetidine and lacks the pyrazole-methanone linkage.
Compound 21 () : 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-4-yl)ethylidene)hydrazine
  • Structural Similarities : Features a thiazole ring and aromatic substituents.
  • Key Differences : Nitrophenyl and pyridyl groups replace the methoxybenzothiazole and azetidine systems.
  • Activity : Demonstrates selective hMAO-B inhibition, highlighting the pharmacological versatility of thiazole-containing compounds .

Substituent Effects on Activity and Stability

Methoxy vs. Nitro Groups
  • Methoxy Group : Enhances electron density, improving solubility and metabolic stability. Observed in compound 8b (75% yield) and the target compound .
  • Nitro Group: Introduced in 4b, 4f, 4g (), significantly boosts antimycobacterial activity compared to non-nitro analogues. This suggests that substituting methoxy with nitro in the target compound could alter bioactivity .
Heterocyclic Rings
  • Azetidine vs. Pyrazoline : Azetidine’s smaller ring size increases strain but may improve binding specificity. Pyrazoline derivatives (e.g., ) show antidepressant activity, whereas azetidine-containing compounds might favor different targets .

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